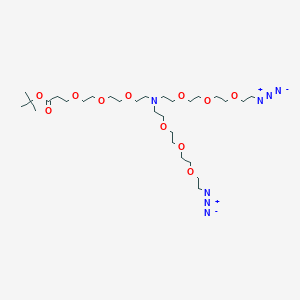

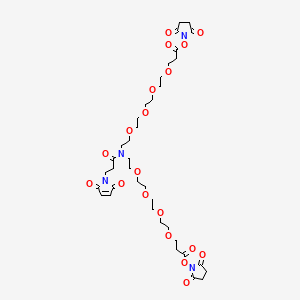

N-(Boc-PEG3)-N-双(PEG3-叠氮基)

描述

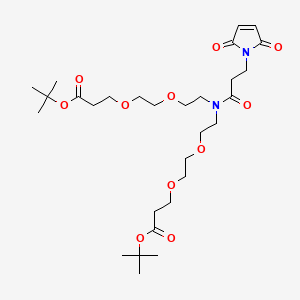

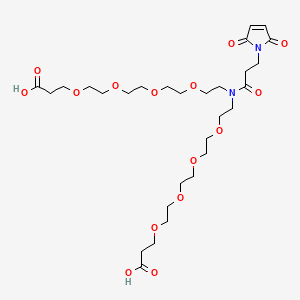

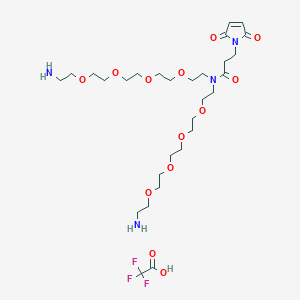

“N-(Boc-PEG3)-N-bis(PEG3-azide)” is a protected multifunction linker . The azide group enables PEGylation via Click Chemistry . Boc and the t-butyl protected carboxyl group can be deprotected under mild acidic conditions .

Synthesis Analysis

The synthesis of “N-(Boc-PEG3)-N-bis(PEG3-azide)” involves the use of Click Chemistry . The Boc-protected amine can be deprotected under acidic conditions . The NHS ester can react with primary amines .Molecular Structure Analysis

“N-(Boc-PEG3)-N-bis(PEG3-azide)” is a branched PEG derivative with a terminal azide group, a terminal carboxylic acid, and a terminal Boc protected amine . The azide group enables PEGylation via Click Chemistry .Chemical Reactions Analysis

The azide group in “N-(Boc-PEG3)-N-bis(PEG3-azide)” allows for Click Chemistry reactions to take place . The Boc-protected amine can be deprotected under acidic conditions . The NHS ester can react with primary amines .Physical And Chemical Properties Analysis

“N-(Boc-PEG3)-N-bis(PEG3-azide)” has a molecular weight of 578.7 and 619.7 . . It is soluble in water, DMSO, DCM, and DMF .科学研究应用

Click Chemistry Facilitator

N-(Boc-PEG3)-N-bis(PEG3-azide): serves as a versatile linker in click chemistry reactions due to its azide groups. Click chemistry is a class of biocompatible chemical reactions that are widely used in bioconjugation, material science, and drug development. The azide functionality of this compound reacts with alkynes to form stable triazole linkages, which are particularly useful for attaching various molecules to biological systems or surfaces .

PEGylation Agent

The compound’s PEG (polyethylene glycol) chains make it an excellent agent for PEGylation, which is the process of attaching PEG chains to molecules like drugs or proteins. PEGylation can significantly improve the pharmacokinetics of therapeutic agents by increasing their solubility, stability, and half-life in the body, thereby enhancing their efficacy and reducing toxicity .

Drug Delivery System Component

Due to its bifunctional nature, N-(Boc-PEG3)-N-bis(PEG3-azide) can be used to create branched or dendrimer-like structures in drug delivery systems. These structures can encapsulate therapeutic agents and protect them from degradation, ensuring controlled release and targeted delivery to specific tissues or cells .

Surface Modification Reagent

This compound can be used to modify the surface properties of various materials, including nanoparticles, to improve their biocompatibility and reduce immunogenicity. The presence of PEG chains on the surface can create a hydrophilic barrier that minimizes protein adsorption and cell adhesion, which is crucial for biomedical applications .

Diagnostic Tool

In diagnostic applications, N-(Boc-PEG3)-N-bis(PEG3-azide) can be used to conjugate fluorescent dyes or other imaging agents to biomolecules. This allows for the visualization and tracking of biological processes in real-time, aiding in the diagnosis and monitoring of diseases .

Biomolecule Stabilizer

The PEG chains in the compound can act as a spacer that separates functional groups within a biomolecule, reducing steric hindrance and improving molecular interactions. This stabilization is beneficial in the development of biosensors and assays where maintaining the activity and structure of biomolecules is essential .

作用机制

Target of Action

It is known that this compound is a protected multifunctional linker . The azide groups can be used for click chemistry to achieve PEGylation .

Mode of Action

The compound interacts with its targets through click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . This is achieved by the azide groups present in the compound . The Boc and t-butyl protected carboxylic acid can be deprotected under mild acid conditions .

Biochemical Pathways

The process of pegylation typically affects the pharmacokinetics of a compound, potentially enhancing its stability and solubility .

Pharmacokinetics

Pegylated compounds generally exhibit improved pharmacokinetic profiles, including increased solubility, stability, and half-life, as well as reduced immunogenicity .

Result of Action

The pegylation process typically results in improved drug delivery efficiency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(t-butyl ester-PEG3)-N-bis(PEG3-azide). Generally, factors such as temperature, pH, and the presence of other molecules can affect the stability and efficacy of PEGylated compounds .

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H57N7O11/c1-29(2,3)47-28(37)4-10-38-16-22-44-25-19-41-13-7-36(8-14-42-20-26-45-23-17-39-11-5-32-34-30)9-15-43-21-27-46-24-18-40-12-6-33-35-31/h4-27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDDYUOODYDYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H57N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B609589.png)

![5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide](/img/structure/B609608.png)

![2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B609609.png)